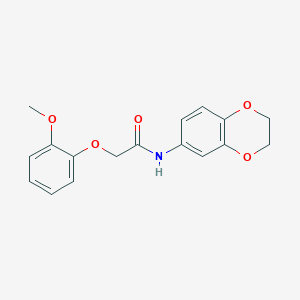![molecular formula C15H11F4NO3 B5700142 N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, also known as TAK-915, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. TAK-915 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a key neurotransmitter involved in the regulation of anxiety, sleep, and cognition.
Mecanismo De Acción
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide acts as a PAM of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, leading to anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased GABAergic transmission, enhanced synaptic plasticity, and improved cognitive function. In preclinical studies, this compound has been shown to improve memory consolidation and retrieval, as well as reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is its high selectivity for the GABA-A receptor, which makes it a suitable candidate for further scientific research. However, one limitation of this compound is its limited bioavailability and short half-life, which may limit its therapeutic potential in clinical settings.
Direcciones Futuras
There are several future directions for the scientific research of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, including the investigation of its potential therapeutic applications in treating other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound to improve its bioavailability and half-life. Finally, the development of novel PAMs of the GABA-A receptor may lead to the discovery of even more potent and selective compounds with greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide involves several steps, starting from the reaction of 2,3,5,6-tetrafluorophenol with cyclopropylamine to form the corresponding amine intermediate. This intermediate is then reacted with 2-furancarboxylic acid to form the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further scientific research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and cognitive impairment. Several preclinical studies have demonstrated that this compound is highly selective for the GABA-A receptor and enhances the activity of this receptor, leading to anxiolytic and cognitive-enhancing effects.
Propiedades
IUPAC Name |
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c16-9-5-10(17)13(19)14(12(9)18)22-6-8-3-4-11(23-8)15(21)20-7-1-2-7/h3-5,7H,1-2,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRPRGUHSRCLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)


![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)